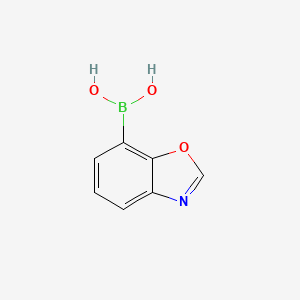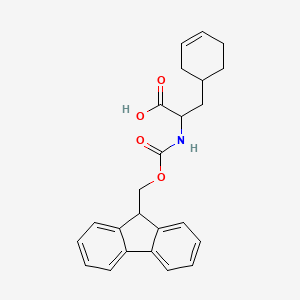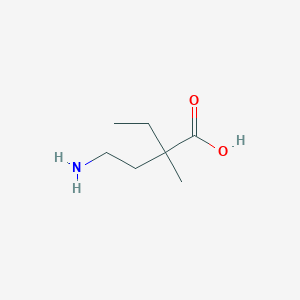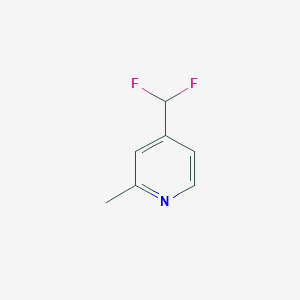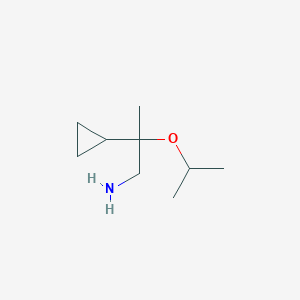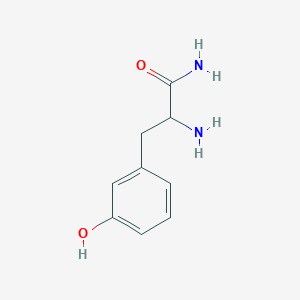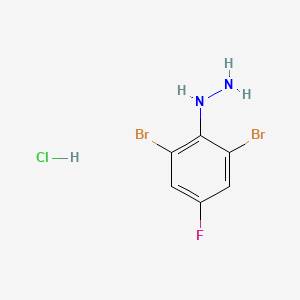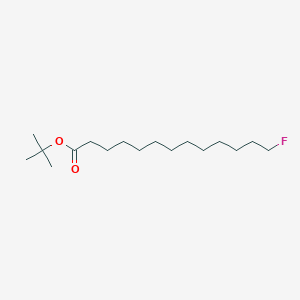
tert-Butyl 13-fluorotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 13-fluorotridecanoate: is an organic compound belonging to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a tridecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. One efficient method for preparing tert-butyl esters is through the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactors, which enable a direct and sustainable synthesis process . This method involves the use of microfluidic systems to facilitate the reaction between alkenylbromides and tert-butyl alcohol, resulting in the formation of tert-butyl esters.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 13-fluorotridecanoate can undergo various chemical reactions, including:
Oxidation: The oxidation of tert-butyl esters can be achieved using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving tert-butyl esters can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a widely used reducing agent.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: The major products formed include oxidized derivatives of the ester.
Reduction: Reduction typically yields the corresponding alcohol.
Substitution: Substitution reactions result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 13-fluorotridecanoate is used as a building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, tert-butyl esters are often used as protecting groups for carboxylic acids. This allows for selective reactions to occur at other functional groups without affecting the carboxylic acid moiety .
Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with specific properties, such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of tert-butyl 13-fluorotridecanoate involves its interaction with molecular targets through its ester and fluorine functionalities. The tert-butyl group can influence the electronic properties of the molecule, while the fluorine atom can participate in hydrogen bonding and other interactions . These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 13-chlorotridecanoate
- tert-Butyl 13-bromotridecanoate
- tert-Butyl 13-iodotridecanoate
Comparison: tert-Butyl 13-fluorotridecanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size can lead to stronger hydrogen bonding and increased stability in certain applications .
Eigenschaften
Molekularformel |
C17H33FO2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
tert-butyl 13-fluorotridecanoate |
InChI |
InChI=1S/C17H33FO2/c1-17(2,3)20-16(19)14-12-10-8-6-4-5-7-9-11-13-15-18/h4-15H2,1-3H3 |
InChI-Schlüssel |
JEDXHEWIRSLHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


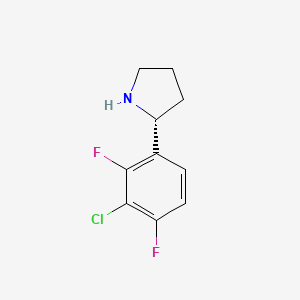
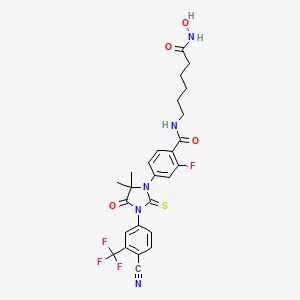

![4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13334630.png)
![2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B13334634.png)
